N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}benzamide
Overview
Description
N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}benzamide typically involves the condensation of a carboxylic acid with an amine. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its low reaction times, high yields, and eco-friendly process .
Industrial Production Methods: Industrial production of benzamides often employs similar condensation reactions but on a larger scale. The use of recoverable catalysts and green technologies, such as ultrasonic irradiation, is emphasized to ensure sustainability and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial application, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide
- N-(2-methyl-1-{[(4-pyridinylmethyl)amino]carbonyl}propyl)benzamide
- N-{3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]butan-2-yl}benzamide derivatives
Comparison: this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)butan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)16(21-17(22)15-8-4-3-5-9-15)18(23)20-12-14-7-6-10-19-11-14/h3-11,13,16H,12H2,1-2H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCKMSJQPIIPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=CC=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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